molecular formula C22H30N4 B11569450 1-[2-(diethylamino)ethyl]-N-(4-ethylbenzyl)-1H-benzimidazol-2-amine

1-[2-(diethylamino)ethyl]-N-(4-ethylbenzyl)-1H-benzimidazol-2-amine

Cat. No.: B11569450
M. Wt: 350.5 g/mol
InChI Key: MTGORCAQNCZKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(DIETHYLAMINO)ETHYL]-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound with a benzodiazole core structure

Preparation Methods

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps. The synthetic route often starts with the preparation of the benzodiazole core, followed by the introduction of the diethylaminoethyl and ethylphenylmethyl groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-[2-(DIETHYLAMINO)ETHYL]-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(DIETHYLAMINO)ETHYL]-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE can be compared with similar compounds such as:

Properties

Molecular Formula

C22H30N4

Molecular Weight

350.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-N-[(4-ethylphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C22H30N4/c1-4-18-11-13-19(14-12-18)17-23-22-24-20-9-7-8-10-21(20)26(22)16-15-25(5-2)6-3/h7-14H,4-6,15-17H2,1-3H3,(H,23,24)

InChI Key

MTGORCAQNCZKDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN(CC)CC

Origin of Product

United States

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